Etamycin
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Overview
Description
Etamycin is a natural product found in Streptomyces griseus, Bacteria, and other organisms with data available.
Scientific Research Applications
Etamycin as an Anti-Mycobacterial Agent
This compound has demonstrated remarkable potential as an antibacterial agent, particularly against Mycobacterium abscessus. This pathogen is notorious for its resistance to standard treatments, making the discovery of this compound's efficacy a significant breakthrough. Not only does this compound inhibit the growth of M. abscessus strains in vitro, but it also shows promising results in vivo, outperforming traditional treatments like clarithromycin in zebrafish infection models (Hanh et al., 2020).
This compound's Interaction with Bacterial Enzymes
Research has uncovered an enzyme in Streptomyces lividans that inactivates this compound. This finding is crucial, as understanding the mechanisms of antibiotic resistance can lead to the development of more effective drugs. The enzyme catalyzes a unique elimination reaction, altering this compound's structure and rendering it inactive (Bateman et al., 1996).
Biosynthesis and Chemical Interactions
The biosynthesis of this compound is an intricate process, involving a multitude of chemical interactions and enzymatic processes. Studies have shown that enzymes from Streptomyces griseoviridus play a significant role in activating certain precursors necessary for this compound production. These enzymes show a broad substrate specificity, indicating a complex and versatile biosynthetic pathway (Schlumbohm & Keller, 1990). Additionally, other studies have shed light on the substrate specificity of enzymes that inactivate streptogramin B antibiotics, including this compound, providing valuable insights into the molecular interactions and resistance mechanisms of these drugs (Bateman et al., 1997).
Therapeutic Potential Against Resistant Strains
A groundbreaking discovery related to this compound is its potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This not only highlights this compound's potential as a formidable antibacterial agent but also underscores the significance of sourcing antibiotics from unique environments, such as marine-derived actinomycetes (Haste et al., 2010).
Properties
CAS No. |
102646-56-0 |
---|---|
Molecular Formula |
C44H62N8O11 |
Molecular Weight |
879 g/mol |
IUPAC Name |
3-hydroxy-N-[24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57) |
InChI Key |
SATIISJKSAELDC-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
Synonyms |
etamycin neoviridogrisein IV viridogrisein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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